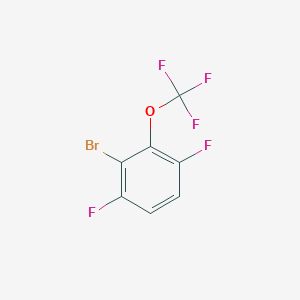
1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar bromo- and difluoromethyl-containing benzene derivatives involves selective preparation methods, such as treatment with dibromo compounds in acidic media or via nucleophilic reactions with trimethyl phosphite. These methods yield synthetically useful intermediates for further chemical transformations (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
The molecular structure of bromo-substituted benzenes has been extensively studied through X-ray crystallography, revealing details about Br···Br interactions, hydrogen bonding, and the role of substituent positions in determining the packing motifs of these compounds (Jones, Kuś, & Dix, 2012).
Chemical Reactions and Properties
Chemical reactions involving 1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene and its analogs typically include organometallic synthesis, where these compounds act as starting materials or intermediates. Their reactivity allows for the formation of complex organometallic compounds, showcasing the versatility and synthetic utility of these bromo- and difluoro-substituted benzenes (Schlosser & Castagnetti, 2001).
Aplicaciones Científicas De Investigación
Organic Synthesis Applications :
- This compound is instrumental in generating phenyllithium intermediates, which are pivotal in synthesizing various organic compounds. For instance, upon treatment with lithium diisopropylamide (LDA), 1-bromo-3,6-difluoro-2-(trifluoromethoxy)benzene generates phenyllithium which can undergo further reactions to produce naphthalenes and other derivatives. This highlights its role in facilitating complex organic synthesis pathways (Schlosser & Castagnetti, 2001).
Coordination Chemistry :
- In coordination chemistry, this compound contributes to the development of novel fluorocarbons and their metal ion complexes. Studies show that its reactions can lead to significant shifts in NMR resonances, indicating its usefulness in studying metal-ion interactions and designing new materials with unique properties (Plenio, Hermann, & Diodone, 1997).
Synthesis of Halogenated Compounds :
- It serves as a starting point for the synthesis of various halogenated organic compounds. Controlled chlorination and bromination of derivatives of this compound can yield diverse and thermally stable halogenated products. This has implications for the synthesis of compounds used in material science and pharmaceuticals (Herkes, 1977).
Development of Polymeric Materials :
- Research indicates its utility in the synthesis of new polymeric materials. For instance, copolymers derived from halogen ring-trisubstituted derivatives of this compound have been studied, which has applications in developing new materials with specific chemical and physical properties (Kharas et al., 2016).
Spectroscopic Analysis and Characterization :
- The compound is also relevant in spectroscopic studies for the analysis of its derivatives. Spectroscopic techniques like NMR and X-ray crystallography have been employed to determine the structures and properties of its derivatives, aiding in the deeper understanding of these compounds' chemical behavior (Jones, Kuś, & Dix, 2012).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Brominated and fluorinated benzene derivatives are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique reactivity and biological activity .
Mode of Action
The compound undergoes a Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . This suggests that the compound can participate in cycloaddition reactions, which could potentially alter the structure and function of its targets.
Pharmacokinetics
The compound’s physicochemical properties such as its molecular weight (24101 g/mol) and its liquid form at room temperature suggest that it could potentially be absorbed and distributed in the body .
Propiedades
IUPAC Name |
2-bromo-1,4-difluoro-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-5-3(9)1-2-4(10)6(5)14-7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOCYKNSAQMZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,6-difluoro-2-(trifluoromethoxy)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2489137.png)
![N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2489142.png)
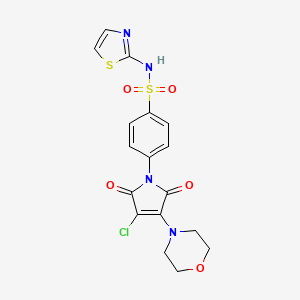
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2489147.png)
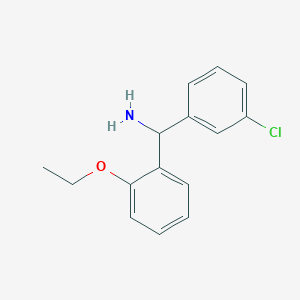
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2489149.png)


![4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2489153.png)
![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2489155.png)
![(2-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2489156.png)
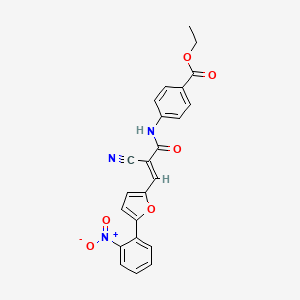
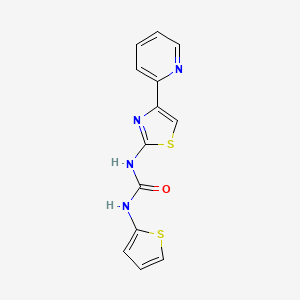
![N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2489160.png)